4-{4-HYDROXY-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
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Overview
Description
4-{4-HYDROXY-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, carbonyl, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-HYDROXY-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrole ring, followed by the introduction of the hydroxyl and carbonyl groups. The final steps involve the addition of the sulfonamide group and the isopropylphenyl and pyridinylmethyl substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4-HYDROXY-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
4-{4-HYDROXY-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-HYDROXY-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{4-HYDROXY-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE include other sulfonamide derivatives and pyrrole-containing compounds.
Uniqueness
What sets this compound apart from others is its unique combination of functional groups and substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[(E)-[4,5-dioxo-2-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5S/c1-18(2)20-7-9-21(10-8-20)25-24(27(33)28(34)31(25)17-19-6-5-15-29-16-19)26(32)22-11-13-23(14-12-22)37(35,36)30(3)4/h5-16,18,25,32H,17H2,1-4H3/b26-24+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWWYYJIZFADFI-SHHOIMCASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)S(=O)(=O)N(C)C)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N(C)C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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